molecular formula C20H21FN6O B610772 Selitrectinib CAS No. 2097002-61-2

Selitrectinib

Cat. No. B610772
M. Wt: 380.4274
InChI Key: OEBIHOVSAMBXIB-SJKOYZFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selitrectinib, also known as LOXO-195 and BAY 2731954, is an orally bioavailable, selective tropomyosin-related-kinase (TRK) inhibitor with potential antineoplastic activity . It specifically targets and binds to TRK, including the fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1), 2 (NTRK2), and 3 (NTRK3) . This prevents neurotrophin-TRK interaction and TRK activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .


Synthesis Analysis

Selitrectinib was designed to overcome resistance mediated by acquired kinase domain mutations . It was developed through structure modeling to overcome resistance mediated by acquired kinase domain mutations .


Chemical Reactions Analysis

Selitrectinib was markedly transported by mouse Abcg2 and human ABCB1, and modestly by human ABCG2 . Following oral administration at 10 mg/kg, selitrectinib brain-to-plasma ratios were increased in Abcb1a/1b−/− (twofold) and Abcb1a/1b;Abcg2−/− (5.8-fold) compared with wild-type mice, but not in single Abcg2−/− mice .

Scientific Research Applications

  • Cancer Treatment

    • Field : Oncology .
    • Application : Selitrectinib is a promising oral tropomyosin receptor kinase (TRK) inhibitor currently in phase I/II clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions .
    • Methods : Selitrectinib is administered orally. The drug is designed to overcome resistance mediated by acquired kinase domain mutations .
    • Results : The drug may treat cancer by interfering with the effect of the NTRK genes on cancer growth .
  • Overcoming Resistance in Mammary Analogue Secretory Carcinoma of the Parotid Gland

    • Field : Oncology .
    • Application : Selitrectinib has been used in the treatment of Mammary Analogue Secretory Carcinoma of the Parotid Gland with Secondary Resistance to Entrectinib .
    • Methods : The patient was diagnosed with an MASC of the parotid gland and after undergoing multiple lines of treatment was found to have an ETV6-NTRK3 fusion and initiated TRK-targeted therapy using entrectinib. Upon disease progression, tumor genetic sequencing showed a secondary resistance mutation. The patient subsequently responded to selitrectinib .
    • Results : The patient responded to selitrectinib, a next-generation TRK inhibitor .
  • Brain and Testis Accumulation

    • Field : Pharmacokinetics .
    • Application : Selitrectinib has been studied for its effects on brain and testis accumulation .
    • Methods : Using genetically modified mouse models and pharmacological inhibitors, the roles of the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex in selitrectinib pharmacokinetics were investigated .
    • Results : Selitrectinib brain accumulation and oral availability are substantially restricted by ABCB1 and ABCG2, and this can be reversed by pharmacological inhibition. Moreover, oral availability of selitrectinib is limited by CYP3A activity .
  • NTRK Therapy in Various Types of Cancers
    • Field : Oncology .
    • Application : Selitrectinib is used as a therapeutic target for treating different malignancies, playing an essential role in oncogenic signaling pathways .
    • Methods : The utility of different tests in clinical practice is discussed in this study by providing insights into their effectiveness in targeting patients who may benefit from therapy .
    • Results : Widespread use of NTRK inhibitors in different malignancies could remain limited due to resistance mechanisms that cause challenges to medication efficacy in addition to common side effects of the medications .

Safety And Hazards

Selitrectinib brain accumulation and oral availability are substantially restricted by ABCB1 and ABCG2, and this can be reversed by pharmacological inhibition . Moreover, oral availability of Selitrectinib is limited by CYP3A activity . The safety data sheet suggests avoiding contact with skin and eyes, and in case of contact, rinse immediately with plenty of water and seek medical advice .

Future Directions

Selitrectinib is currently in phase I/II clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions . It has been developed in parallel with clinical trials to prepare for the emergence of resistance to larotrectinib . Improving CNS permeability is a focus for further optimization .

properties

IUPAC Name

(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBIHOVSAMBXIB-SJKOYZFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selitrectinib

CAS RN

2097002-61-2
Record name Selitrectinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097002612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selitrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SELITRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45910S3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
S Xiang, X Lu - Acta Pharmaceutica Sinica B, 2023 - Elsevier
… The representative second-generation inhibitors selitrectinib and repotrectinib were … double mutations still confer resistance to selitrectinib and repotrectinib, and overcoming these …
Number of citations: 0 www.sciencedirect.com
W Li, RW Sparidans, MLF Martins, M El-Lari… - Molecular Cancer …, 2021 - AACR
… Oral administration of selitrectinib to mice using oral gavage directly into the stomach was adopted in this study since selitrectinib is recommended to be taken orally in patients. Mice …
Number of citations: 6 aacrjournals.org
ML Hemming, MJ Nathenson, JR Lin, S Mei… - JCO precision …, 2020 - ncbi.nlm.nih.gov
… underlying selitrectinib resistance, we … selitrectinib expressed lower levels of the TPM3-NTRK1 fusion transcript (Fig 2B). Using GSEA to explore pathways associated with selitrectinib …
Number of citations: 24 www.ncbi.nlm.nih.gov
V Florou, C Nevala-Plagemann, J Whisenant… - Journal of the National …, 2021 - jnccn.org
NTRK gene fusions are found in< 1% of all cancers but are uniformly present in mammary analog secretory carcinomas (MASC) of the salivary glands. Two selective histology-agnostic …
Number of citations: 17 jnccn.org
A Drilon, D Zhai, E Rogers, W Deng, X Chen… - Cancer research, 2021 - AACR
… Repotrectinib and selitrectinib were less affected by resistance mutations however repotrectinib was approximately 10-fold more potent than selitrectinib against SFM and compound …
Number of citations: 1 aacrjournals.org
XN Goh, MSF Seng, AHP Loh, A Gupta… - Journal of Oncology …, 2021 - journals.sagepub.com
… A phase I/II trial showed preliminary efficacy of selitrectinib in patients with acquired NTRK … commencement of selitrectinib, 15 this patient unfortunately failed to respond to selitrectinib. …
Number of citations: 7 journals.sagepub.com
RW Sparidans, W Li, AH Schinkel… - Journal of Chromatography …, 2019 - Elsevier
… Selitrectinib is a next generation tropomyosin receptor kinase … was therefore redesigned for selitrectinib. The assay used … Pharmacokinetics and tissue distribution of selitrectinib were …
Number of citations: 7 www.sciencedirect.com
MF Chen, SR Yang, J Shia, J Girshman… - JCO precision …, 2023 - ascopubs.org
… comparing repotrectinib with selitrectinib revealing that … mutation coverage provided by selitrectinib and repotrectinib. In … the use of repotrectinib after selitrectinib, as the TRK inhibitors …
Number of citations: 4 ascopubs.org
B Besse, C Baik, C Springfeld, A Hervieu… - Molecular Cancer …, 2021 - AACR
… In preclinical studies, repotrectinib was more potent than larotrectinib, entrectinib, and selitrectinib against wildtype TRK, SF and gatekeeper mutations. Early interim data from the Phase …
Number of citations: 3 aacrjournals.org
Z Li, L Bo, S Talukder, FF Ping, ZS Chen - Drugs of the Future, 2022 - access.portico.org
… third-generation ROS1/ALK inhibitors ceritinib, ensartinib, brigatinib, alectinib and lorlatinib along with the secondgeneration TRK inhibitor selitrectinib. However, these TKIs are still …
Number of citations: 2 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.